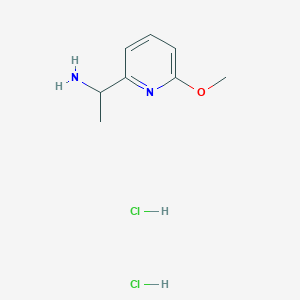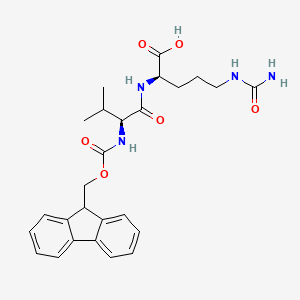![molecular formula C14H12NO4S- B11820413 3-[(4-Methylphenyl)sulfonylamino]benzoate](/img/structure/B11820413.png)
3-[(4-Methylphenyl)sulfonylamino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its systematic name is 3-[(4-Methylphenyl)sulfonylamino]benzoate .
- MSAB is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway .
- It plays a crucial role in regulating cell proliferation, differentiation, and development.
MSAB: is a chemical compound with the molecular formula and a molecular weight of .
Métodos De Preparación
Synthetic Routes: MSAB can be synthesized through various methods. One common approach involves the reaction of with or its derivatives.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as or ) with a base (e.g., ).
Industrial Production: While there isn’t a specific industrial production method for MSAB, it can be synthesized on a laboratory scale for research purposes.
Análisis De Reacciones Químicas
Reactions: MSAB can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield the corresponding amine.
Aplicaciones Científicas De Investigación
Chemistry: MSAB is valuable for studying Wnt signaling pathways and β-catenin regulation.
Biology: Researchers use MSAB to investigate cell proliferation, differentiation, and cancer.
Medicine: It shows promise as an anti-tumor agent in Wnt-dependent cancer cells.
Industry: While not directly used in industry, its study contributes to drug development and understanding cellular processes.
Mecanismo De Acción
- MSAB targets β-catenin , a key protein in the Wnt pathway.
- It binds to β-catenin, promoting its degradation via ubiquitination and proteasomal pathways.
- By inhibiting Wnt signaling, MSAB affects cell growth and gene expression.
Comparación Con Compuestos Similares
Similar Compounds: Other compounds targeting Wnt signaling include , , and .
Uniqueness: MSAB’s selectivity and efficacy against Wnt-dependent cancer cells set it apart from other inhibitors.
For more information, you can refer to the product details on Sigma-Aldrich’s website . Additionally, there’s another related compound called ethyl 4-[but-3-enyl-(4-methylphenyl)sulfonyl-amino]benzoate (CAS Number: 10084-04-5) . It’s worth exploring both compounds for a broader perspective.
!MSAB
Propiedades
Fórmula molecular |
C14H12NO4S- |
|---|---|
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
3-[(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C14H13NO4S/c1-10-5-7-13(8-6-10)20(18,19)15-12-4-2-3-11(9-12)14(16)17/h2-9,15H,1H3,(H,16,17)/p-1 |
Clave InChI |
FEPILVGKCQHGLG-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride](/img/structure/B11820335.png)
![Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B11820341.png)
![methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate](/img/structure/B11820348.png)




![N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820382.png)

![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B11820397.png)
![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B11820405.png)

![Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate](/img/structure/B11820423.png)

